Cas no 1897976-02-1 (1-(4-{(tert-butoxy)carbonylamino}phenyl)cyclohexane-1-carboxylic acid)

1-(4-{(tert-Butoxy)carbonylamino}phenyl)cyclohexane-1-carboxylic acid is a specialized intermediate in organic synthesis, particularly valuable in peptide and pharmaceutical research. Its structure features a tert-butoxycarbonyl (Boc) protected amine group, ensuring stability under various reaction conditions while allowing selective deprotection when needed. The cyclohexane carboxylic acid moiety enhances steric control and solubility in organic solvents, facilitating further derivatization. This compound is commonly employed in the synthesis of complex molecules, including bioactive compounds and drug candidates, due to its robust reactivity and compatibility with standard coupling reagents. Its high purity and well-defined stereochemistry make it a reliable choice for precise synthetic applications.
1-(4-{(tert-butoxy)carbonylamino}phenyl)cyclohexane-1-carboxylic acid structure
1897976-02-1 structure
Product name:1-(4-{(tert-butoxy)carbonylamino}phenyl)cyclohexane-1-carboxylic acid
CAS No:1897976-02-1
MF:C18H25NO4
MW:319.39540553093
CID:5836260
PubChem ID:117504268

1-(4-{(tert-butoxy)carbonylamino}phenyl)cyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(4-{(tert-butoxy)carbonylamino}phenyl)cyclohexane-1-carboxylic acid
    • 1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclohexane-1-carboxylic acid
    • 1897976-02-1
    • EN300-1881896
    • Inchi: 1S/C18H25NO4/c1-17(2,3)23-16(22)19-14-9-7-13(8-10-14)18(15(20)21)11-5-4-6-12-18/h7-10H,4-6,11-12H2,1-3H3,(H,19,22)(H,20,21)
    • InChI Key: DZXZOHHSUOPQPG-UHFFFAOYSA-N
    • SMILES: OC(C1(C2C=CC(=CC=2)NC(=O)OC(C)(C)C)CCCCC1)=O

Computed Properties

  • Exact Mass: 319.17835828g/mol
  • Monoisotopic Mass: 319.17835828g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 3.9

1-(4-{(tert-butoxy)carbonylamino}phenyl)cyclohexane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1881896-10.0g
1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclohexane-1-carboxylic acid
1897976-02-1
10g
$3929.0 2023-06-01
Enamine
EN300-1881896-0.1g
1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclohexane-1-carboxylic acid
1897976-02-1
0.1g
$1257.0 2023-09-18
Enamine
EN300-1881896-0.05g
1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclohexane-1-carboxylic acid
1897976-02-1
0.05g
$1200.0 2023-09-18
Enamine
EN300-1881896-2.5g
1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclohexane-1-carboxylic acid
1897976-02-1
2.5g
$2800.0 2023-09-18
Enamine
EN300-1881896-1.0g
1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclohexane-1-carboxylic acid
1897976-02-1
1g
$914.0 2023-06-01
Enamine
EN300-1881896-5.0g
1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclohexane-1-carboxylic acid
1897976-02-1
5g
$2650.0 2023-06-01
Enamine
EN300-1881896-10g
1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclohexane-1-carboxylic acid
1897976-02-1
10g
$6144.0 2023-09-18
Enamine
EN300-1881896-0.5g
1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclohexane-1-carboxylic acid
1897976-02-1
0.5g
$1372.0 2023-09-18
Enamine
EN300-1881896-0.25g
1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclohexane-1-carboxylic acid
1897976-02-1
0.25g
$1315.0 2023-09-18
Enamine
EN300-1881896-1g
1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclohexane-1-carboxylic acid
1897976-02-1
1g
$1429.0 2023-09-18

Additional information on 1-(4-{(tert-butoxy)carbonylamino}phenyl)cyclohexane-1-carboxylic acid

1-(4-{(tert-butoxy)carbonylamino}phenyl)cyclohexane-1-carboxylic acid: A Comprehensive Overview

The compound with CAS No. 1897976-02-1, known as 1-(4-{(tert-butoxy)carbonylamino}phenyl)cyclohexane-1-carboxylic acid, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclohexane ring with a phenyl group substituted by a tert-butoxycarbonylamino group. The molecule's structure makes it a valuable compound for research and development in areas such as drug design, material science, and biochemistry.

Recent studies have highlighted the importance of cyclohexane derivatives in the development of novel therapeutic agents. The presence of the tert-butoxycarbonylamino group in this compound adds functionality, making it a promising candidate for further exploration. Researchers have been particularly interested in the compound's ability to act as a precursor in the synthesis of more complex molecules, such as peptide analogs and bioactive agents.

The synthesis of 1-(4-{(tert-butoxy)carbonylamino}phenyl)cyclohexane-1-carboxylic acid involves a multi-step process that combines principles from organic synthesis and peptide chemistry. The use of tert-butoxycarbonyl (Boc) protecting groups is a well-established technique in peptide synthesis, and this compound serves as an excellent example of how such groups can be incorporated into larger molecular frameworks. The cyclohexane ring provides structural rigidity, which is often desirable in drug design to enhance bioavailability and stability.

In terms of applications, this compound has shown promise in the field of medicinal chemistry. Its structure allows for the exploration of various biological activities, including enzyme inhibition and receptor binding. Recent research has focused on its potential as a lead compound for the development of new drugs targeting specific disease pathways. For instance, studies have indicated that derivatives of this compound may exhibit activity against certain enzymes involved in inflammation and cancer progression.

The use of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its conformational flexibility and interactions with biological targets. These findings are crucial for guiding further experimental work and optimizing the compound's pharmacokinetic properties.

In conclusion, 1-(4-{(tert-butoxy)carbonylamino}phenyl)cyclohexane-1-carboxylic acid represents a valuable addition to the arsenal of compounds available for research and development. Its unique structure, combined with recent advances in synthetic and computational techniques, positions it as a key player in the pursuit of novel therapeutic agents and materials.

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